

Technical Dossier: Characterization & Application of CAS 133719-04-7

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Compound of Interest

Compound Name: *Methyl 5-formyl-2-nitrobenzoate*

CAS No.: 133719-04-7

Cat. No.: B2895648

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(Methyl 5-formyl-2-nitrobenzoate)[1]

Executive Summary

CAS Number: 133719-04-7 Chemical Name: **Methyl 5-formyl-2-nitrobenzoate** Synonyms: 5-Formyl-2-nitrobenzoic acid methyl ester; Methyl 2-nitro-5-formylbenzoate Molecular Formula: C₉H₇NO₅ Molecular Weight: 209.16 g/mol [1][2][3]

Methyl 5-formyl-2-nitrobenzoate is a high-value synthetic intermediate predominantly utilized in the pharmaceutical industry for the construction of fused heterocyclic systems. It serves as a critical scaffold in the synthesis of quinolone antibiotics and related antibacterial agents. Its structure—featuring an electron-withdrawing nitro group, a reactive aldehyde, and an ester moiety—renders it a versatile "push-pull" aromatic building block for cyclization reactions.

Physicochemical Characterization

The following data represents the core physicochemical profile required for identification and quality control in a research setting.

Property	Value / Description
Physical State	Solid (Crystalline powder)
Appearance	White to pale yellow/cream
Melting Point	110–115 °C (Predicted range based on structural analogs)
Solubility	Soluble in DMSO, DMF, Dichloromethane (DCM), Ethyl Acetate. Insoluble in water.[4]
pKa	N/A (Non-ionizable under neutral conditions)
LogP	~1.19 (Lipophilic, suitable for organic extraction)
Stability	Moisture sensitive; store under inert atmosphere (N ₂) at 2–8°C. Aldehyde group is prone to oxidation to carboxylic acid if exposed to air.

Structural Identification & Spectral Analysis

Precise structural confirmation is paramount when utilizing CAS 133719-04-7 as a starting material. The following spectral signatures are characteristic of the molecule.

3.1 Nuclear Magnetic Resonance (NMR)

Note: Chemical shifts are reported in ppm relative to TMS in CDCl₃.

¹H NMR (400 MHz, CDCl₃): The spectrum exhibits three distinct regions corresponding to the aldehyde, the aromatic ring, and the methyl ester.

- Aldehyde (-CHO): A sharp singlet at δ 10.15 ppm. This is the most deshielded proton due to the anisotropy of the carbonyl group.
- Aromatic Region (3H):
 - H-3 (Ortho to -NO₂): Doublet at δ 8.15 ppm (Hz). The nitro group strongly deshields this position.

- H-4 (Meta to -NO₂, Ortho to -CHO): Doublet of doublets at δ 8.35 ppm (Hz).
- H-6 (Ortho to -COOMe): Doublet at δ 7.95 ppm (Hz).
- Methyl Ester (-OCH₃): A prominent singlet at δ 3.98 ppm, integrating to 3 protons.

3.2 Mass Spectrometry (MS)

- Ionization Mode: ESI (+)
- Molecular Ion [M+H]⁺: 210.16 m/z
- Sodium Adduct [M+Na]⁺: 232.15 m/z[5][6]
- Fragmentation Pattern: Loss of methoxy group (-31) and nitro group (-46) are common fragmentation pathways observed in high-energy collisions.

3.3 Infrared Spectroscopy (IR)

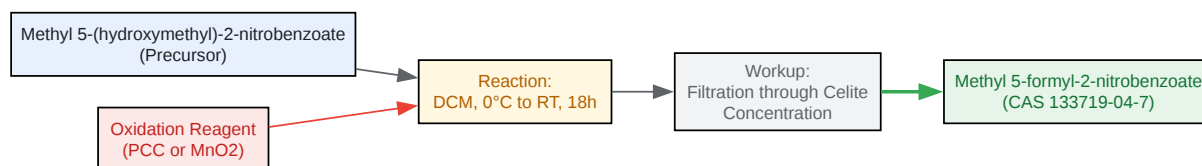
- Aldehyde C=O: 1705 cm⁻¹ (Strong)
- Ester C=O: 1735 cm⁻¹ (Strong)
- Nitro (-NO₂) Stretch: 1530 cm⁻¹ (Asymmetric) and 1350 cm⁻¹ (Symmetric)
- C-H Stretch (Aldehyde): 2850 cm⁻¹ (Weak "Fermi doublet")

Synthetic Route & Methodology

The synthesis of CAS 133719-04-7 typically involves the oxidation of its hydroxymethyl precursor. This method is preferred over direct formylation due to the deactivating nature of the nitro group.

Core Synthesis Logic

The presence of the nitro group at the ortho position to the ester makes the ring electron-deficient, preventing standard Friedel-Crafts formylation. Therefore, the aldehyde is installed via the oxidation of a pre-existing alcohol handle.



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Figure 1: Synthetic workflow for the production of **Methyl 5-formyl-2-nitrobenzoate** via alcohol oxidation.

Detailed Experimental Protocol (Oxidation via PCC)

Reagents:

- Methyl 5-(hydroxymethyl)-2-nitrobenzoate (1.0 eq)
- Pyridinium Chlorochromate (PCC) (1.5 eq)
- Dichloromethane (DCM) (Anhydrous)
- Celite (for filtration)

Procedure:

- Preparation: Dissolve 10.0 g of methyl 5-(hydroxymethyl)-2-nitrobenzoate in 150 mL of anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
- Addition: Cool the solution to 0°C using an ice bath. Add 15.3 g of PCC portion-wise over 15 minutes.
- Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 18 hours. Monitor progress via TLC (Hexane:EtOAc 2:1); the starting material (alcohol) will disappear, and a less polar spot (aldehyde) will appear.

- **Workup:** Dilute the black reaction mixture with 150 mL of diethyl ether. Filter the suspension through a pad of Celite to remove chromium salts. Wash the pad with additional ether.
- **Purification:** Concentrate the filtrate under reduced pressure. The residue can be recrystallized from Hexane/EtOAc to yield the target compound as a pale yellow solid (Yield: ~90-94%).

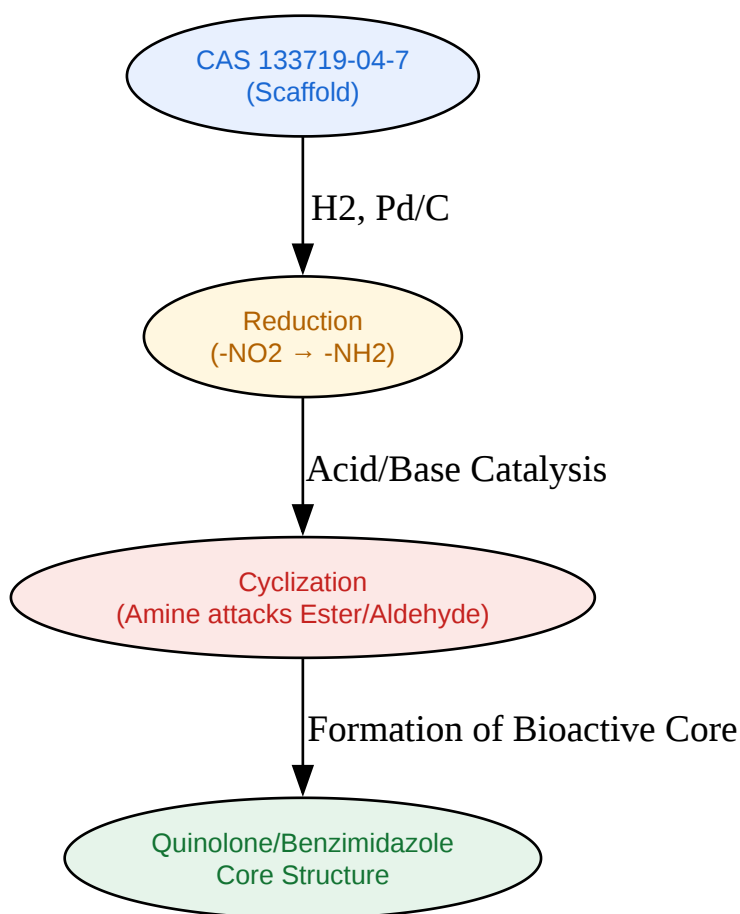
Biological Applications & Drug Development Context

CAS 133719-04-7 is not a drug itself but a pharmacophore enabler. It is specifically used in the synthesis of bicyclic heteroaromatic antibacterials, such as quinolones and benzimidazoles.

Mechanism of Utility

The molecule possesses three reactive sites that allow for "molecular origami" (cyclization):

- **Nitro Group (-NO₂):** Can be reduced to an amine (-NH₂), providing a nucleophile.
- **Ester Group (-COOMe):** Acts as an electrophile for intramolecular cyclization.
- **Aldehyde Group (-CHO):** Allows for condensation reactions (e.g., Wittig, reductive amination) to extend the carbon chain or close a ring.



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Figure 2: The role of CAS 133719-04-7 in generating bioactive heterocyclic cores.

Key Application in Patents:

- US Patent 5,128,356: Describes the use of nitro-benzoate derivatives in synthesizing quinolone carboxylic acids, a class of broad-spectrum antibiotics (e.g., Ciprofloxacin analogs). The aldehyde functionality allows for the attachment of side chains that modulate solubility and potency.
- US Patent 5,196,444: Utilizes similar intermediates for antiviral or antibacterial agents, leveraging the 5-position substitution to improve pharmacokinetics.

References

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